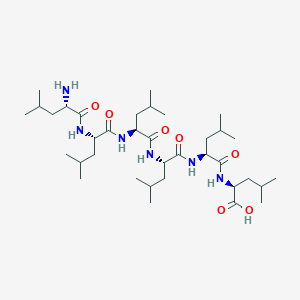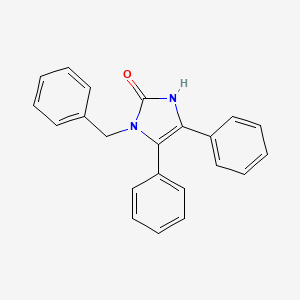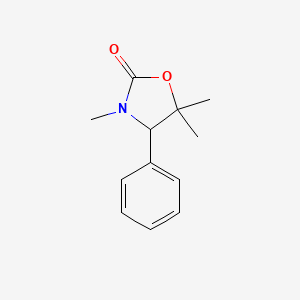![molecular formula C26H42O7 B14607225 Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate CAS No. 60904-02-1](/img/structure/B14607225.png)
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is a complex organic compound with a unique structure that includes acetyl and acetyloxy groups attached to a non-1-yn-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with a suitable acetylated alkyne under basic conditions, followed by esterification and acetylation reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl and acetyloxy groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl or acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The non-1-yn-1-yl chain provides structural rigidity, which can affect the compound’s overall conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the acetyl and acetyloxy groups.
Acetylacetone: Contains acetyl groups but lacks the ester functionality and the non-1-yn-1-yl chain.
Ethyl acetoacetate: Similar ester functionality but with different substituents.
Uniqueness
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is unique due to its combination of acetyl, acetyloxy, and non-1-yn-1-yl groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
60904-02-1 |
|---|---|
Fórmula molecular |
C26H42O7 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
diethyl 2-acetyl-2-(4-acetyloxynon-1-ynyl)nonanedioate |
InChI |
InChI=1S/C26H42O7/c1-6-9-12-16-23(33-22(5)28)17-15-20-26(21(4)27,25(30)32-8-3)19-14-11-10-13-18-24(29)31-7-2/h23H,6-14,16-19H2,1-5H3 |
Clave InChI |
AZHAGZHGTIQVKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC#CC(CCCCCCC(=O)OCC)(C(=O)C)C(=O)OCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
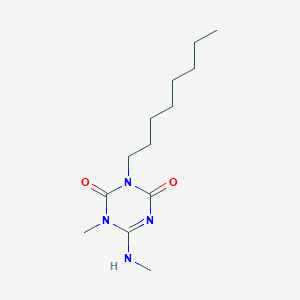

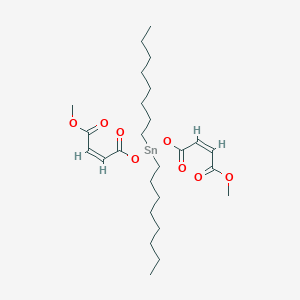

![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)
